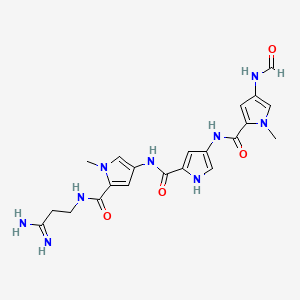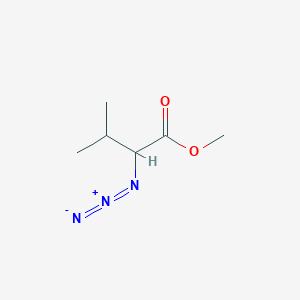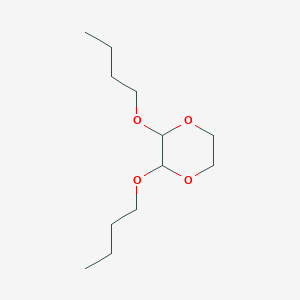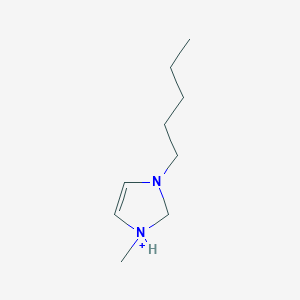
2-Nordistamycin A
Overview
Description
2-Nordistamycin A is a derivative of distamycin, a pyrrole-amidine antibiotic known for its ability to bind to the minor groove of DNA. This compound is harvested from the bacterium Streptomyces netropsis, which also produces netropsin . This compound is particularly noted for its preference for AT-rich DNA sequences and its role in inhibiting transcription and increasing the activity of topoisomerase II .
Preparation Methods
The synthesis of 2-Nordistamycin A involves several steps, typically starting with the preparation of N-methylpyrrole units. These units are then linked together through amidine bonds to form the final compound. The reaction conditions often require controlled temperatures and specific reagents to ensure the correct formation of the pyrrole-amidine structure . Industrial production methods may involve fermentation processes using Streptomyces netropsis cultures, followed by extraction and purification of the compound .
Chemical Reactions Analysis
2-Nordistamycin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pyrrole rings, potentially altering the compound’s binding affinity to DNA.
Reduction: Reduction reactions may be used to modify the amidine groups, affecting the compound’s overall structure and function.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its biological activity .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modified versions of the original compound with altered biological properties .
Scientific Research Applications
2-Nordistamycin A has a wide range of scientific research applications:
Mechanism of Action
2-Nordistamycin A exerts its effects by binding to the minor groove of DNA, specifically targeting AT-rich sequences. This binding disrupts the normal function of DNA, inhibiting transcription and increasing the activity of topoisomerase II . The molecular targets include the DNA double helix and associated proteins involved in transcription and replication . The pathways involved in its mechanism of action are primarily related to DNA damage response and repair .
Comparison with Similar Compounds
2-Nordistamycin A is similar to other minor groove binders such as netropsin and distamycin. it is unique in its specific binding affinity and the structural modifications that enhance its biological activity . Similar compounds include:
Properties
IUPAC Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N9O4/c1-29-9-13(26-11-31)6-17(29)21(34)27-12-5-15(25-8-12)19(32)28-14-7-16(30(2)10-14)20(33)24-4-3-18(22)23/h5-11,25H,3-4H2,1-2H3,(H3,22,23)(H,24,33)(H,26,31)(H,27,34)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURNGXBQNBYJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CNC(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N9O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234611 | |
| Record name | 2-Nordistamycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85407-08-5 | |
| Record name | 2-Nordistamycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085407085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nordistamycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)

![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)

![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)


